1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one

Description

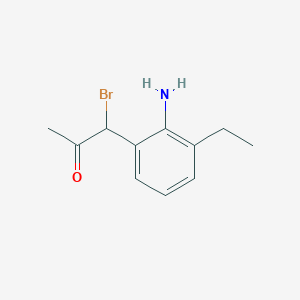

1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one is a brominated ketone derivative featuring a 2-amino-3-ethylphenyl substituent. This compound’s structure combines a reactive α-bromoketone moiety with an aromatic amine group, which may confer unique chemical and biological properties. The amino group at the ortho position relative to the ketone could enhance nucleophilicity or enable hydrogen bonding, influencing reactivity and stability.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

1-(2-amino-3-ethylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C11H14BrNO/c1-3-8-5-4-6-9(11(8)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3 |

InChI Key |

LBKMPOBSXPTAGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(C(=O)C)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-Amino-3-ethylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols, while reduction of the bromine atom can produce the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products

Substitution: Formation of azides, thiols, or amines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Potential precursor for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability. The amino group can form hydrogen bonds, further affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one with two analogs from the provided evidence:

Key Observations :

- Reactivity: The α-bromoketone in the target compound is prone to nucleophilic substitution (e.g., with amines or thiols), whereas the α-bromoenone in may undergo conjugate addition or Diels-Alder reactions due to its unsaturated system.

- Stability: The amino group in the target compound could lead to instability via intramolecular interactions or oxidation, whereas the sulfonyl group in provides electron-withdrawing stabilization.

- Synthesis : The target compound likely requires protective strategies for the amine during bromination, contrasting with the dibromination/elimination route used for .

Stability and Handling Considerations

- Target Compound : The amine group may necessitate storage under inert conditions to prevent degradation.

- Analog : The conjugated enone system improves stability against hydrolysis compared to saturated ketones.

- Analog : The phenylsulfonyl group enhances thermal stability, reducing decomposition risks during synthesis.

Biological Activity

1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including an amino group and a brominated propanone moiety. This compound's molecular formula is C12H16BrN and it has a molecular weight of 256.14 g/mol. Its potential biological activities are being explored, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The compound features:

- Amino Group : Facilitates hydrogen bonding, enhancing interactions with biological targets.

- Bromine Atom : May participate in halogen bonding, increasing binding affinity to receptors.

- Propanone Moiety : Contributes to the compound's reactivity and potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group allows for specific binding to enzymes and receptors, potentially modulating their activity. The bromine atom enhances the compound's reactivity, which may lead to inhibition of specific pathways or enzymes involved in disease processes.

Biological Activities

Research has indicated that this compound may exhibit several biological activities:

Anticancer Properties

Preliminary studies suggest that this compound has potential anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines by affecting key signaling pathways involved in cell growth and survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 12.34 | Modulation of cell cycle progression |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase-3 cleavage .

- Antimicrobial Evaluation : Research evaluating the antimicrobial efficacy against Staphylococcus aureus showed promising results, indicating that the compound could serve as a potential antibiotic agent.

- Mechanistic Insights : Investigations into the mechanism revealed that the amino group plays a crucial role in binding to target proteins, which could explain the observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.